molecular formula C8H8F3N3O2 B13274180 7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid

7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid

Cat. No.: B13274180
M. Wt: 235.16 g/mol
InChI Key: KTBCVCPLDDWUIT-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-amino-1H-pyrazole-4-carboxylic acid ethyl ester with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by cyclization and saponification .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, 7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine

This compound has shown potential in medicinal chemistry as a scaffold for developing new pharmaceuticals. Its derivatives have been investigated for their anticancer, antiviral, and antimicrobial properties .

Industry

In the industrial sector, this compound is used in the development of advanced materials with specific properties, such as enhanced stability and reactivity .

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The trifluoromethyl group enhances the compound’s binding affinity and specificity, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid is unique due to its specific trifluoromethyl substitution on the imidazo[1,2-a]pyrimidine core. This substitution imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H8F3N3O2

Molecular Weight

235.16 g/mol

IUPAC Name

7-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C8H8F3N3O2/c9-8(10,11)5-1-2-14-3-4(6(15)16)12-7(14)13-5/h3,5H,1-2H2,(H,12,13)(H,15,16)

InChI Key

KTBCVCPLDDWUIT-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=C(N=C2NC1C(F)(F)F)C(=O)O

Origin of Product

United States

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